molecular formula C13H17N B13598954 3-(3-Cyclopropylphenyl)pyrrolidine

3-(3-Cyclopropylphenyl)pyrrolidine

Cat. No.: B13598954
M. Wt: 187.28 g/mol
InChI Key: REMKPLFPWKAVIZ-UHFFFAOYSA-N
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Description

3-(3-Cyclopropylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The cyclopropylphenyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for research and development.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The cyclopropylphenyl group may enhance binding affinity and selectivity towards certain targets, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropylphenyl)pyrrolidine is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-2-11(10-4-5-10)8-12(3-1)13-6-7-14-9-13/h1-3,8,10,13-14H,4-7,9H2

InChI Key

REMKPLFPWKAVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3CCNC3

Origin of Product

United States

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